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molecular formula C5H13NO4S B8314034 2-Isopropylaminoethanol sulfate

2-Isopropylaminoethanol sulfate

Cat. No. B8314034
M. Wt: 183.23 g/mol
InChI Key: JIZYMJBRMYHDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06639109B1

Procedure details

In a 50-ml three-necked flask, 1.01 g (10 mmol) of sulfuric acid (97%) was diluted with 1 g of water, and the resulting dilution was ice-cooled. A mixture of 1.03 g (10 mmol) of 2-isopropylaminoethanol and 1 g of water was slowly dropped into the cooled dilution. After completion of the dropping, the resulting mixture was warmed to room temperature and 10 ml of toluene was added thereto. The mixture thus obtained was dehydrated by heating with vigorous stirring after attaching a Dean-Stark trap to the flask. The mixture was heated and stirred for 4 hours until a theoretical amount of water was removed. Then, the reaction was continued for another 1 hour. After a large portion of the toluene was removed by decantation, the residual toluene was distilled off under reduced pressure to obtain a crude product of 2-isopropylaminoethyl hydrogensulfate, the desired compound, quantitatively.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[CH:6]([NH:9][CH2:10][CH2:11]O)([CH3:8])[CH3:7].C1(C)C=CC=CC=1>O>[S:1]([O:3][CH2:11][CH2:10][NH:9][CH:6]([CH3:8])[CH3:7])([OH:2])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)(C)NCCO
Name
Quantity
1 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was slowly dropped into the cooled dilution
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
After a large portion of the toluene was removed by decantation
DISTILLATION
Type
DISTILLATION
Details
the residual toluene was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
S(=O)(=O)(O)OCCNC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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